Prostaglandin F2alpha methyl ester
Overview
Description
Prostaglandin F2alpha methyl ester (PGF2α methyl ester) is an analog of PGF2α where the C-1 carboxyl group has been esterified as the methyl ester . It is one of the first PG esters shown to have ocular hypotensive activity . It is also described as a prostanoid .
Synthesis Analysis
A concise chemoenzymatic synthesis method for several representative prostaglandins, including prostaglandin F2α, has been reported . This method involves the synthesis of the common intermediate bromohydrin in only two steps, allowing the completion of the synthesis of prostaglandin F2α in five steps on a 10-gram scale . The chiral cyclopentane core is introduced with high enantioselectivity, while the lipid chains are sequentially incorporated through a cost-effective process involving bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .Molecular Structure Analysis
The molecular formula of this compound is C21H36O5 . Its IUPAC name is methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate . The molecular weight is 368.5 g/mol .Scientific Research Applications
Biomarker for Oxidative Stress
Prostaglandin F2alpha methyl ester is studied for its role as a biomarker in assessing oxidative stress in vivo. The development of an enzyme-linked immunosorbent assay (ELISA) for 8-iso-Prostaglandin F2alpha (a variant of Prostaglandin F2alpha) provides a quantitative measure of this biomarker. The assay has been applied to demonstrate the significantly higher levels of 8-iso-PGF2alpha in aged rats compared to younger ones, indicating elevated oxidative stress with age. This biomarker is also useful for assessing oxidative injury in specific organs, such as the liver and kidney (Chu et al., 2009).
Biosynthesis Involvement
This compound is implicated in the biosynthesis pathway involving anandamide, a bioactive ligand for cannabinoid receptors. The conversion of anandamide by cyclooxygenase 2 (COX-2) leads to the formation of a cyclic endoperoxide intermediate, which is then reduced to form this compound by prostaglandin F synthase. This two-step biosynthesis process, involving an intermediate endoperoxide, is significant for the formation of this compound from anandamide (Wu Yang et al., 2005).
Role in Reproductive Performance
Research in swine indicates that this compound, when added to boar sperm, can influence sperm quality and improve reproductive performance. Various concentrations of this compound have been tested to assess their effects on sperm viability, motility, morphology, and other parameters over different preservation periods. The results suggest that certain concentrations of this compound can be used beneficially in reproductive processes without causing adverse effects (Yeste et al., 2008).
Impact on Renal Function
This compound is also relevant in renal physiology. The synthesis of Prostaglandin F2alpha in the kidney is regulated by various factors, including sodium and potassium depletion. The enzyme PGF synthase, responsible for the synthesis of Prostaglandin F2alpha, is detected in the kidneys of various mammals. The localization of PGF synthase in the proximal tubule of the human kidney, alongside cyclooxygenase (COX)-1, and in renal cell carcinoma alongside COX-2, suggests that Prostaglandin F2alpha plays an important physiological role in the kidney and may also serve as a marker for tumorigenesis in renal cell carcinoma (Sakurai et al., 2005).
Mechanism of Action
Target of Action
Prostaglandin F2alpha (PGF2α) primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
PGF2α interacts with its target, the FP receptor, to mediate a variety of cellular processes. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats . PGF2α is released in response to an increase in oxytocin levels in the uterus, stimulating both luteolytic activity and the release of oxytocin . This suggests that PGF2α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
PGF2α is part of the prostanoids group, which includes prostaglandin E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α itself . These are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a variety of stimuli . They act in a paracrine or autocrine manner, mediating an array of cellular processes such as cell proliferation, differentiation, apoptosis, and regulating female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
The pharmacokinetic properties of PGF2α include a short elimination half-life of less than 1 minute in blood plasma and 3 to 6 hours in amniotic fluid . This rapid metabolism and clearance suggest that the bioavailability of PGF2α may be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Result of Action
The action of PGF2α results in various molecular and cellular effects. For instance, it stimulates myometrial contractions, provokes myometrial ischemia to accelerate labor, and prevents significant blood loss during labor . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In addition, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Action Environment
The action, efficacy, and stability of PGF2α can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α
Safety and Hazards
Future Directions
A general, catalyst-controlled route to prostaglandin F2α and its analogues has been reported . This approach uses a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction between a racemic bicyclic allyl chloride and alkenyl boronic esters bearing chiral alcohols to give cyclopentyl intermediates bearing 3 contiguous stereocenters . This publication suggests that this cost-efficient synthesis route for prostaglandins holds the potential to make prostaglandin-related drugs more affordable and facilitate easier access to their analogues .
Biochemical Analysis
Biochemical Properties
Prostaglandin F2alpha methyl ester interacts with various enzymes, proteins, and other biomolecules. It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The biological functions of this compound could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Molecular Mechanism
This compound exerts its effects at the molecular level. It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that there is an increase in the expression of the Prostaglandin F2alpha receptor in the mid- to late-proliferative phase, compared with early-proliferative and secretory phase endometrium .
Metabolic Pathways
This compound is involved in the metabolic pathways of prostaglandins. Prostanoids, including Prostaglandin F2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMFGSFLLCCAO-NVRZHKMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037318 | |
Record name | Prostaglandin F2 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33854-16-9 | |
Record name | Prostaglandin F2α methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33854-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin F2 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033854169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin F2 methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINOPROST METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C289Y64HRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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